molecular formula C25H22BrNO5S B2997608 ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate CAS No. 88461-75-0

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate

Cat. No. B2997608
CAS RN: 88461-75-0
M. Wt: 528.42
InChI Key: VLVZTOHKDLFKSP-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C25H22BrNO5S and its molecular weight is 528.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications and Chemical Transformations

  • Cyclisation onto Azoles

    Aryl radical building blocks, similar in reactivity to the specified compound, have been utilized for cyclisation reactions onto azoles, leading to the synthesis of tri- and tetra-cyclic heterocycles. This process involves radical precursors and demonstrates the compound's potential in synthesizing complex molecular architectures (Allin et al., 2005).

  • Synthesis of [1,2,3]Triazolo[1,5-a]quinoline

    The reaction involving compounds with functional groups similar to the specified chemical has been used to synthesize novel heterocyclic compounds, indicating its potential in the development of new chemical entities with possible pharmacological activities (Pokhodylo & Obushak, 2019).

  • Protection in Peptide Synthesis

    Derivatives structurally related to the specified compound have been explored for their use in peptide synthesis, demonstrating their utility in protecting carboxy groups and facilitating the synthesis of complex peptides (Amaral, 1969).

  • Oxidation Reactions

    Studies have shown that certain esters, akin to the compound , undergo oxidation to produce dione derivatives, highlighting their potential in chemical transformations and synthesis pathways (Sato et al., 1977).

  • One-pot Synthesis of Polyhydroquinoline Derivatives

    The use of sulfonic acid imidazolium hydrogen sulfate in the synthesis of quinoline derivatives from related compounds suggests the compound's potential applicability in facilitating clean, efficient, and high-yield chemical syntheses (Khaligh, 2014).

properties

IUPAC Name

ethyl 2-(bromomethyl)-5-(4-methylphenyl)sulfonyloxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5S/c1-3-31-25(28)24-21-15-19(32-33(29,30)20-12-9-17(2)10-13-20)11-14-22(21)27(23(24)16-26)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZTOHKDLFKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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